N-(4-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-3-5-14(6-4-13)17-11-29-20-19(17)25-22(26(2)21(20)28)30-12-18(27)24-16-9-7-15(23)8-10-16/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFKCHKAENHSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinating agent.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the intermediate compound with a sulfanylacetamide derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thieno[3,2-d]pyrimidine core and the sulfanylacetamide moiety may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Physicochemical and Spectral Differences
- Melting Points: The pyrimidinone derivative () exhibits a high melting point (>282°C), likely due to intermolecular hydrogen bonding from the 6-oxo group . In contrast, thienopyrimidin analogs (e.g., ) may have lower melting points due to reduced polarity.
- NMR Shifts: The target compound’s thienopyrimidin core would show distinct aromatic proton signals (δ ~7.0–8.0 ppm) compared to the pyrimidinone derivative (δ 5.99 ppm for CH-5 in ) . The N-(4-chlorophenyl) group in the target compound would resonate as two doublets (δ ~7.3–7.6 ppm), similar to .
- Elemental Analysis: The pyrimidinone derivative () shows close agreement between calculated and found values for C, N, and S (e.g., C: 45.29% vs. 45.36% calculated), indicating high purity .
Biological Activity
N-(4-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound classified within the thienopyrimidine family. Its unique structure comprises a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a sulfanylacetamide moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This includes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, its structural components suggest possible interactions with cholinesterases and other targets relevant in neurodegenerative diseases .
- Antiviral Activity : Preliminary studies indicate that similar thienopyrimidine derivatives exhibit antiviral properties by inhibiting viral replication mechanisms .
Research Findings
- In Vitro Studies : Various studies have evaluated the inhibitory effects of thienopyrimidine derivatives on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives have shown IC50 values in the low micromolar range against these enzymes, indicating significant inhibitory potential .
- Anticancer Properties : Research has indicated that compounds with similar structures can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Antioxidant Activity : Some studies have assessed the antioxidant capabilities of thienopyrimidine derivatives, suggesting that they may protect cells from oxidative stress .
Case Study 1: Anticancer Activity
A study explored the anticancer effects of a related thienopyrimidine derivative in human cancer cell lines. The results revealed that at concentrations ranging from 10 to 50 µM, the compound effectively reduced cell viability by inducing apoptosis and inhibiting proliferation markers such as cyclin D1 and CDK2.
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of thienopyrimidine compounds against respiratory syncytial virus (RSV). The compound exhibited significant antiviral activity in vitro, with an IC50 value indicating effective inhibition of viral replication.
Table 1: Biological Activities and IC50 Values
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodological Answer : A common approach involves nucleophilic substitution between a thiol-containing thienopyrimidinone intermediate and a chloroacetamide derivative. For example, refluxing 4,6-diaminopyrimidine-2-sulfanyl with potassium hydroxide in ethanol, followed by reaction with 2-chloro-N-(4-chlorophenyl)acetamide, yields crystalline products after solvent evaporation (yield ~97%) . Purification is typically achieved via slow evaporation of methanol/ethyl acetate mixtures to obtain single crystals suitable for X-ray analysis.
Q. How is the structural characterization of this compound performed, and what key parameters are analyzed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include unit cell dimensions (e.g., monoclinic system with space group P2₁/c), bond lengths, and torsion angles. For example, intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, while dihedral angles between aromatic rings (e.g., 42.25° in related analogs) reveal steric and electronic interactions . Complementary techniques like NMR, IR, and high-resolution mass spectrometry validate molecular connectivity.
Q. What spectroscopic methods are critical for confirming the purity and identity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the acetamide (–NHCO–), thienopyrimidinone (C=O), and aromatic protons (e.g., 4-chlorophenyl and 4-methylphenyl groups).
- IR Spectroscopy : Detect characteristic stretches (e.g., C=O at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹).
- Elemental Analysis : Verify %C, %H, %N, and %S within ±0.3% of theoretical values.
- Melting Point : Consistency across batches confirms purity .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production, and what factors influence reaction efficiency?
- Methodological Answer : Use design-of-experiments (DoE) strategies to optimize parameters like solvent polarity, temperature, and stoichiometry. For instance, Bayesian optimization or heuristic algorithms can systematically explore reaction conditions (e.g., ethanol vs. DMF as solvents, reflux times). In related compounds, increasing the equivalents of potassium hydroxide (1.1–1.5 eq.) improves sulfanyl group activation, while excess chloroacetamide (1.2 eq.) minimizes side products .
Q. How do crystallographic data resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : SC-XRD data can correlate molecular conformation with bioactivity. For example, in N-(4-chlorophenyl) analogs, a smaller dihedral angle between the pyrimidine and benzene rings (e.g., 42.25° vs. 67.84°) enhances π-π stacking with target enzymes, explaining higher inhibitory potency. Discrepancies in activity may arise from polymorphism; thus, polymorph screening via differential scanning calorimetry (DSC) is recommended .
Q. What computational strategies are employed to predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For thienopyrimidinone derivatives, the sulfur atom’s high electron density facilitates disulfide bond formation in biological systems.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with the 4-methylphenyl moiety .
Q. How are stability and degradation profiles assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal Stress : 40–60°C for 4 weeks (monitor via HPLC for decomposition products).
- Photolytic Stress : UV light (320–400 nm) for 48 hours. Thienopyrimidinones are prone to photooxidation; use amber vials for storage.
- Hydrolytic Stress : Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 37°C. The acetamide bond is susceptible to hydrolysis, requiring pH-controlled formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
